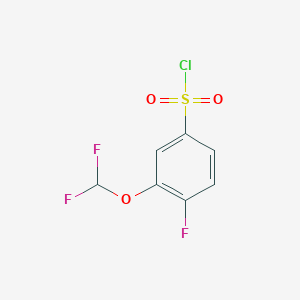

3-(Difluoromethoxy)-4-fluorobenzenesulfonyl chloride

Description

Properties

IUPAC Name |

3-(difluoromethoxy)-4-fluorobenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3O3S/c8-15(12,13)4-1-2-5(9)6(3-4)14-7(10)11/h1-3,7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOTJGRDHBFBSCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)Cl)OC(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethoxy)-4-fluorobenzenesulfonyl chloride typically involves the introduction of the difluoromethoxy group and the sulfonyl chloride group onto a fluorobenzene ring. One common method involves the reaction of 3-(Difluoromethoxy)-4-fluorobenzenesulfonyl chloride with appropriate reagents under controlled conditions. For instance, the difluoromethoxy group can be introduced via nucleophilic substitution reactions, while the sulfonyl chloride group can be added through sulfonylation reactions .

Industrial Production Methods

In industrial settings, the production of 3-(Difluoromethoxy)-4-fluorobenzenesulfonyl chloride may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to optimize reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethoxy)-4-fluorobenzenesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with a variety of nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of 3-(Difluoromethoxy)-4-fluorobenzenesulfonyl chloride include nucleophiles such as amines, alcohols, and thiols. Reaction conditions typically involve the use of solvents like dichloromethane or acetonitrile, and the reactions are often carried out at room temperature or under mild heating .

Major Products

The major products formed from the reactions of 3-(Difluoromethoxy)-4-fluorobenzenesulfonyl chloride depend on the specific nucleophile used. For example, reactions with amines yield sulfonamide derivatives, while reactions with alcohols produce sulfonate esters .

Scientific Research Applications

3-(Difluoromethoxy)-4-fluorobenzenesulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Difluoromethoxy)-4-fluorobenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of covalent bonds with various functional groups. This reactivity is exploited in the modification of biomolecules and the synthesis of complex organic compounds .

Comparison with Similar Compounds

Similar Compounds

4-(Difluoromethoxy)-3-fluorobenzene-1-sulfonyl chloride: Similar in structure but with different positioning of the difluoromethoxy and fluorine groups.

3-(Difluoromethoxy)benzenesulfonyl chloride: Lacks the additional fluorine atom present in 3-(Difluoromethoxy)-4-fluorobenzenesulfonyl chloride.

Uniqueness

3-(Difluoromethoxy)-4-fluorobenzenesulfonyl chloride is unique due to the presence of both a difluoromethoxy group and a fluorine atom on the benzene ring, which imparts distinct chemical properties and reactivity compared to other sulfonyl chlorides. This makes it particularly valuable in the synthesis of specialized compounds and in various research applications .

Biological Activity

3-(Difluoromethoxy)-4-fluorobenzenesulfonyl chloride is a synthetic organic compound characterized by its unique molecular structure, which includes a benzene ring substituted with a difluoromethoxy group, a fluorine atom, and a sulfonyl chloride group. Its molecular formula is , with an average molecular weight of approximately 242.63 Da. The presence of these functional groups imparts significant reactivity and potential biological activity, making it a valuable compound in various scientific fields, particularly medicinal chemistry.

The biological activity of 3-(difluoromethoxy)-4-fluorobenzenesulfonyl chloride primarily stems from its reactivity towards nucleophiles due to the electrophilic nature of the sulfonyl chloride group. This reactivity allows the compound to form covalent bonds with various biological targets, including enzymes and proteins, thereby influencing their activity and function. The compound has been studied for its potential to inhibit specific enzymes involved in cellular processes, which may lead to therapeutic applications in treating diseases related to abnormal cellular signaling pathways.

Therapeutic Potential

Research indicates that derivatives of 3-(difluoromethoxy)-4-fluorobenzenesulfonyl chloride exhibit promising biological activities, including:

- Antimicrobial Properties : Some studies have shown that derivatives can effectively combat bacterial and fungal infections.

- Anticancer Activity : Preliminary investigations suggest potential efficacy against various cancer cell lines, indicating that these compounds could serve as lead structures for developing new anticancer agents.

- Neurological Applications : The compound's ability to interact with neurodegenerative disease pathways has been explored, particularly in relation to α-synuclein aggregation associated with conditions like Parkinson's disease .

Case Studies and Research Findings

- Anticancer Activity : A study demonstrated that sulfonamide derivatives synthesized from this compound showed significant cytotoxic effects on human cancer cell lines. These findings suggest that modifications of the sulfonyl chloride can enhance anticancer properties through targeted enzyme inhibition.

- Enzyme Inhibition : Research focusing on the inhibition of ribonucleoside diphosphate reductase by derivatives of this compound indicated a correlation between structural modifications and enhanced inhibitory activity, providing insights into the design of more effective therapeutic agents .

- Neuroprotective Effects : Investigations into the neuroprotective capabilities of 3-(difluoromethoxy)-4-fluorobenzenesulfonyl chloride revealed its potential in mitigating the toxic effects associated with protein misfolding and aggregation in neurodegenerative diseases .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 3-(difluoromethoxy)-4-fluorobenzenesulfonyl chloride, a comparison with structurally similar compounds highlights its distinct properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-(Difluoromethoxy)-3-fluorobenzene-1-sulfonyl chloride | Similar sulfonyl chloride group | Different positioning of functional groups affects reactivity |

| 3-(Difluoromethoxy)benzenesulfonyl chloride | Lacks additional fluorine atom | Variations in substituents influence biological activity |

| 2-(Difluoromethoxy)-5-fluorobenzene-1-sulfonyl chloride | Contains difluoromethoxy and sulfonyl groups | Positioning influences chemical reactivity |

This table illustrates how variations in functional groups and their positions can significantly influence the reactivity and biological activity of sulfonyl chlorides.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(difluoromethoxy)-4-fluorobenzenesulfonyl chloride?

- Methodology : The compound is typically synthesized via chlorosulfonation of the corresponding benzene derivative. For example, a benzenesulfonic acid precursor can react with thionyl chloride (SOCl₂) under reflux to form the sulfonyl chloride group. This method is analogous to the synthesis of 4-(difluoromethoxy)benzoyl chloride, where SOCl₂ is used to convert carboxylic acids to acyl chlorides .

- Key Considerations : Use anhydrous conditions to avoid hydrolysis of the sulfonyl chloride group. Monitor reaction progress via TLC or NMR to confirm completion.

Q. How can I purify 3-(difluoromethoxy)-4-fluorobenzenesulfonyl chloride to achieve high yields?

- Methodology : Purification is often achieved by vacuum distillation or recrystallization. For instance, similar sulfonyl chlorides (e.g., 4-fluorobenzenesulfonyl chloride) are distilled under reduced pressure (2 mm Hg, 95–96°C) to isolate the product .

- Key Considerations : Avoid prolonged exposure to moisture. Store purified samples under inert gas (e.g., N₂) in airtight containers to prevent decomposition.

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodology : The sulfonyl chloride group reacts with amines to form sulfonamides, a common pharmacophore in drug design. For example, derivatives of 4-(difluoromethoxy)benzenesulfonamide are used as intermediates in synthesizing PCSK9 inhibitors .

- Key Considerations : Optimize reaction stoichiometry (typically 1:1.2 molar ratio of amine to sulfonyl chloride) in aprotic solvents like THF or DCM.

Advanced Research Questions

Q. How can competing side reactions be mitigated during nucleophilic substitutions with this sulfonyl chloride?

- Methodology : Control reaction temperature (0–5°C) to suppress hydrolysis and use catalytic bases (e.g., NaH) to enhance nucleophilic attack. For example, condensation reactions with pyridinylamines in THF/NaH systems minimize side product formation .

- Key Considerations : Pre-activate amines by deprotonation before adding the sulfonyl chloride. Monitor pH to avoid excessive acidity, which promotes hydrolysis.

Q. What analytical techniques resolve discrepancies in NMR data for derivatives of this compound?

- Methodology : Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas and 2D NMR (e.g., HSQC, HMBC) to assign complex splitting patterns caused by fluorine atoms. Cross-validate with X-ray crystallography for ambiguous structures, as demonstrated in studies of 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide .

- Key Considerations : Deuterated solvents (e.g., CDCl₃) are preferred for NMR analysis to avoid interference from residual protons.

Q. How does the difluoromethoxy group influence the stability of sulfonamide derivatives under physiological conditions?

- Methodology : Perform accelerated stability studies in simulated gastric fluid (pH 1.2–3.0) and plasma (pH 7.4). Compare degradation rates with non-fluorinated analogs. The difluoromethoxy group enhances metabolic stability by resisting enzymatic hydrolysis, as observed in fluorinated PCSK9 inhibitors .

- Key Considerations : Use HPLC-MS to quantify degradation products. Adjust substituents (e.g., electron-withdrawing groups) to further stabilize the molecule.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.